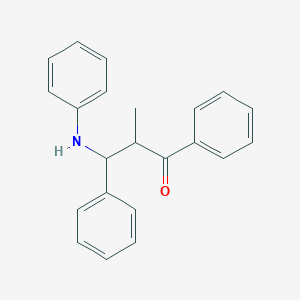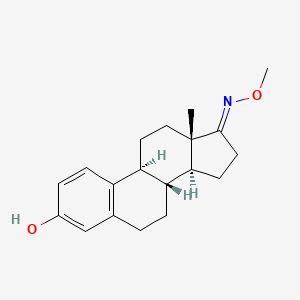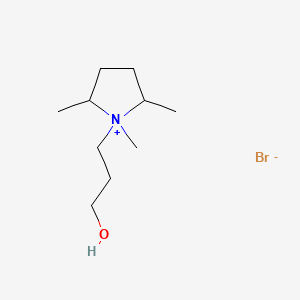
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a pyrrolidine ring substituted with hydroxypropyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide typically involves the reaction of 1,2,5-trimethylpyrrolidine with 3-bromopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-bromopropanol is replaced by the pyrrolidine nitrogen, forming the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a primary alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halide exchange reactions can be facilitated by using silver nitrate (AgNO3) or other halide salts.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding halide salts.
Scientific Research Applications
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid in enzyme-catalyzed reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxypropyl group may enhance solubility and facilitate the compound’s interaction with molecular targets.
Comparison with Similar Compounds
3-Brompropan-1-ol: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
1-Propanol, 3-bromo-: Similar structure but different functional groups.
Uniqueness: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is unique due to its combination of a quaternary ammonium group and a hydroxypropyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
Properties
CAS No. |
2078-38-8 |
|---|---|
Molecular Formula |
C10H22BrNO |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
3-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-9-5-6-10(2)11(9,3)7-4-8-12;/h9-10,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XMNACLDJLGHPSI-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC([N+]1(C)CCCO)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


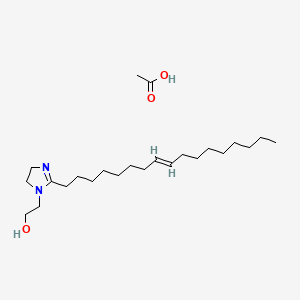
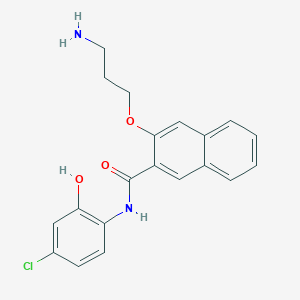
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
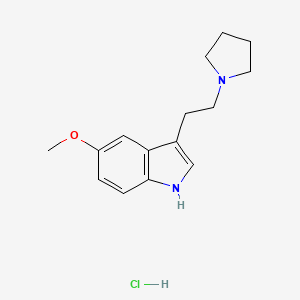
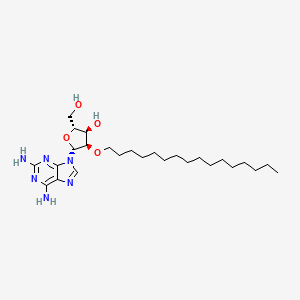
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)


![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
